N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide
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Overview
Description
N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide typically involves multiple steps, starting with the preparation of the benzotriazole core. One common method is the cyclization of o-phenylenediamine with nitrous acid to form the benzotriazole ring. This intermediate is then subjected to further functionalization to introduce the ethylphenyl and methoxy-methylbenzamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. The benzotriazole ring can interact with enzymes or receptors, modulating their activity. The ethylphenyl and methoxy-methylbenzamide groups may enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(3-methylphenoxy)acetamide
- **N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide
Uniqueness
Compared to similar compounds, N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide stands out due to its unique combination of functional groups. The presence of the methoxy and methylbenzamide moieties may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H22N4O2 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[2-(4-ethylphenyl)benzotriazol-5-yl]-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C23H22N4O2/c1-4-16-8-11-18(12-9-16)27-25-20-13-10-17(14-21(20)26-27)24-23(28)19-7-5-6-15(2)22(19)29-3/h5-14H,4H2,1-3H3,(H,24,28) |
InChI Key |
PNQZWSSSIUYLFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC(=C4OC)C |
Origin of Product |
United States |
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